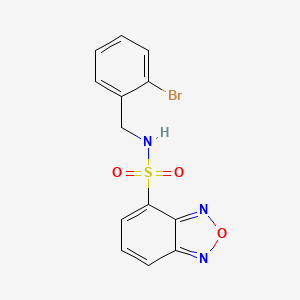
N-(4-methyl-1-piperazinyl)-1-benzothiophene-3-carboxamide
Descripción general
Descripción
N-(4-methyl-1-piperazinyl)-1-benzothiophene-3-carboxamide (also known as GSK-3 inhibitor VIII) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
N-(4-methyl-1-piperazinyl)-1-benzothiophene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. It has been shown to inhibit GSK-3 activity, which is involved in the regulation of various signaling pathways such as Wnt, insulin, and tau phosphorylation. Inhibition of GSK-3 has been implicated in the treatment of Alzheimer's disease by reducing the accumulation of beta-amyloid plaques and tau protein tangles. Additionally, this compound has been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Mecanismo De Acción
N-(4-methyl-1-piperazinyl)-1-benzothiophene-3-carboxamide acts as a potent inhibitor of GSK-3 by binding to the ATP-binding site of the enzyme. GSK-3 plays a crucial role in various signaling pathways by phosphorylating key proteins involved in cell survival, differentiation, and metabolism. Inhibition of GSK-3 by this compound leads to the activation of downstream signaling pathways such as the Wnt pathway, which promotes cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce beta-amyloid plaque accumulation and tau protein hyperphosphorylation in Alzheimer's disease models. Additionally, it has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. However, further studies are needed to determine its safety and efficacy in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methyl-1-piperazinyl)-1-benzothiophene-3-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3, which makes it a valuable tool for studying the role of GSK-3 in various signaling pathways. Additionally, it has been shown to have low toxicity in preclinical studies. However, its limited solubility in aqueous solutions and potential off-target effects should be taken into consideration when designing experiments.
Direcciones Futuras
N-(4-methyl-1-piperazinyl)-1-benzothiophene-3-carboxamide has several potential future directions for research. It could be further studied for its therapeutic potential in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. Additionally, its potential off-target effects and toxicity in humans should be further investigated. Furthermore, the development of more potent and selective GSK-3 inhibitors could lead to the discovery of novel therapeutic targets for various diseases.
Propiedades
IUPAC Name |
N-(4-methylpiperazin-1-yl)-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-16-6-8-17(9-7-16)15-14(18)12-10-19-13-5-3-2-4-11(12)13/h2-5,10H,6-9H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBWZDBEWVXLNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B4185447.png)
![3-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4185449.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(trifluoromethyl)phenoxy]propanamide](/img/structure/B4185461.png)
![5-bromo-2-chloro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4185463.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(4-phenylbutanoyl)piperazine](/img/structure/B4185469.png)
![methyl 2-{[(4-bromophenyl)acetyl]amino}-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4185474.png)

![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-(phenylthio)acetamide](/img/structure/B4185480.png)
![2-(4-nitrophenyl)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B4185489.png)
![3,5-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4-isoxazolecarboxamide](/img/structure/B4185502.png)
![N-[1-(4-pyridinyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4185506.png)


